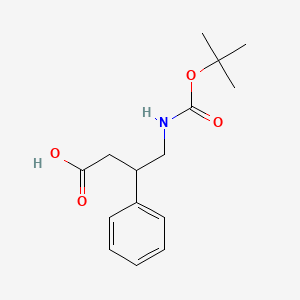

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(9-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUSDIVWXVMDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro group.

Reduction: Reduction of the nitro group back to an amine.

Substitution: Replacement of the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, di-tert-butyl dicarbonate for Boc protection, and strong acids or bases for deprotection .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce nitro derivatives .

Scientific Research Applications

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) 3-Cyanophenyl Analog

- Structure: (3S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid (CAS: 270065-86-6) .

- Key Differences: The 3-cyanophenyl group introduces a strong electron-withdrawing substituent, increasing polarity compared to the parent phenyl compound. Potential applications in targeting enzymes or receptors sensitive to nitrile-containing ligands.

- Synthesis: Similar Boc-protection strategies but starting from 3-cyanophenyl precursors.

b) 2,4,5-Trifluorophenyl Analog

- Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 486460-00-8) .

- Key Differences :

- Fluorine atoms enhance lipophilicity and metabolic stability, making this analog suitable for drug candidates requiring prolonged bioavailability.

- The electron-deficient aromatic ring may influence π-π stacking interactions in protein binding.

c) 2,4-Difluorophenyl Analog

- Structure: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4-difluorophenyl)butanoic acid (CAS: 851307-12-5) .

- Key Differences :

- Reduced fluorine substitution compared to the trifluoro analog, balancing lipophilicity and solubility.

Modifications to the Aliphatic Chain

a) 4-Methylpentanoic Acid Analog

- Structure: (S)-3-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (CAS: 179412-79-4) .

- Key Differences: Extended carbon chain (pentanoic vs. butanoic acid) increases molecular weight (C₁₁H₂₁NO₄, MW: 245.27) and steric bulk. Methyl branching may alter crystallization behavior and solubility.

b) 3-Oxobutanoate Ester Analog

- Structure: Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS: 67706-68-7) .

- Key Differences :

- Replacement of carboxylic acid with an ethyl ester reduces acidity, making the compound more lipophilic.

- The 3-oxo group introduces a ketone functionality, enabling further derivatization (e.g., condensation reactions).

Physical Properties

Stability and Reactivity

- Boc Deprotection : All analogs undergo Boc removal under acidic conditions (e.g., trifluoroacetic acid) .

- Storage : Boc-protected compounds are typically stored at -20°C to prevent degradation .

- Ester vs. Acid Stability : The ethyl ester analog () is more stable in neutral conditions but hydrolyzes to the acid under basic or enzymatic conditions.

Biological Activity

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid, commonly referred to as Boc-Homophenylalanine, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the amino group, which plays a significant role in its chemical reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₁NO₄

- Molecular Weight : 279.34 g/mol

- CAS Number : 189014-01-5

- Melting Point : 76-80 °C

- Optical Rotation : +6.5° (c=2 in ethanol)

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs of this compound have shown cytotoxic effects against various cancer cell lines, including HeLa and HT29 cells. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Boc-Homophenylalanine | HeLa | 15 | Tubulin inhibition |

| Boc-Homophenylalanine | HT29 | 20 | Tubulin inhibition |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of phenylbutanoic acids can enhance the efficacy of antibiotics by increasing membrane permeability in bacterial cells, thus overcoming resistance mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

- Membrane Permeabilization : Some studies suggest that this compound may increase the permeability of bacterial membranes, enhancing the effectiveness of co-administered antibiotics.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can contribute to its anti-inflammatory effects.

Study on Antitumor Activity

A study conducted by researchers at UC Berkeley synthesized various analogs of Boc-Homophenylalanine and evaluated their cytotoxicity against tumor cell lines. The findings indicated that certain modifications on the phenyl ring significantly enhanced the cytotoxic potency. The most effective analog showed an IC50 value lower than that of standard chemotherapeutic agents.

Study on Antibiotic Potentiation

In another study published in Antimicrobial Agents and Chemotherapy, researchers investigated the ability of Boc-Homophenylalanine to potentiate the activity of clarithromycin against resistant strains of E. coli. The results demonstrated that this compound could significantly enhance antibiotic efficacy by disrupting bacterial membrane integrity.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good solubility in organic solvents, which facilitates its use in various chemical reactions and biological applications. Toxicological assessments indicate a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential toxicity in vivo.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid, and how can reaction conditions be optimized?

- Methodology : Traditional synthesis involves stepwise Boc-protection of the amino group, followed by coupling reactions to introduce the phenyl substituent. Optimization can be achieved by varying catalysts (e.g., DCC for carboxyl activation), solvents (DMF or THF), and temperature. Reaction progress should be monitored via TLC or HPLC to identify optimal conditions .

- Characterization : Confirm purity using HPLC (>95% purity criteria) and structural integrity via H/C NMR and FT-IR spectroscopy. Melting point analysis (e.g., 150–151°C for analogs) can validate crystallinity .

Q. Which analytical techniques are critical for characterizing the compound and its intermediates?

- Key Methods :

- NMR Spectroscopy : Assign stereochemistry and confirm Boc-group retention.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- HPLC : Assess purity and resolve enantiomers using chiral columns (e.g., for (R)-isomers) .

- Safety Checks : Use GC-MS to detect residual solvents (e.g., DMF) and ensure compliance with lab safety protocols .

Q. What safety considerations are essential when handling this compound in laboratory settings?

- Protocols : Store at 0–6°C to prevent degradation, and use inert atmospheres (N) during synthesis to avoid Boc-group hydrolysis. Wear PPE (gloves, lab coats) and work in fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling be integrated into the synthesis design and reaction optimization?

- Approach : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Combine with cheminformatics tools to screen optimal solvents/catalysts. Validate predictions experimentally via kinetic studies (e.g., monitoring by F NMR for fluorinated analogs) .

- Case Study : ICReDD’s framework combines computation and experimental data to reduce trial-and-error in reaction design, as seen in fluorinated derivative optimizations .

Q. How can researchers resolve contradictions in spectroscopic data or inconsistent reaction yields?

- Strategies :

- Factorial Design : Systematically vary parameters (e.g., temperature, stoichiometry) to identify confounding factors .

- Cross-Validation : Use multiple analytical methods (e.g., X-ray crystallography with NMR) to confirm structural assignments .

Q. What strategies are effective for structure-activity relationship (SAR) studies using structural analogs?

- Design : Synthesize analogs with varied substituents (e.g., fluorine at 2,4,5-positions) and test biological activity (e.g., enzyme inhibition). Compare results to a reference table of analogs (e.g., 3,5-difluoro vs. 4-fluoro derivatives) .

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .

Q. How does fluorine substitution at specific positions influence bioactivity and metabolic stability?

- Findings : Fluorine at the 4-phenyl position enhances metabolic stability by blocking cytochrome P450 oxidation. 2,4,5-Trifluoro analogs show improved target binding (e.g., kinase inhibitors) due to increased electronegativity .

- Experimental Validation : Perform in vitro assays (e.g., microsomal stability) and docking studies to quantify effects .

Q. What advanced methods are used for enantiomeric resolution of chiral derivatives?

- Techniques :

- Chiral HPLC : Utilize columns with cellulose-based stationary phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.